5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methoxybenzamide
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Overview
Description
5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methoxybenzamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its applications in various chemical reactions, particularly in the synthesis of amides and esters. It is often used as a coupling reagent in organic synthesis due to its ability to activate carboxylic acids.
Mechanism of Action
Target of Action
It’s structurally related to 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (dmtmm), which is commonly used for activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
The mode of action of this compound is likely similar to that of DMTMM. The carboxylic acid reacts with DMTMM to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
Given its structural similarity to dmtmm, it’s likely that it participates in the formation of amides, esters, and other carboxylic acid derivatives .
Result of Action
Given its structural similarity to dmtmm, it’s likely that it facilitates the formation of amides, esters, and other carboxylic acid derivatives .
Action Environment
It’s worth noting that the by-product of the reaction with dmtmm is highly water soluble and can be easily removed from the main reaction product .
Biochemical Analysis
Biochemical Properties
DMTMM plays a crucial role in biochemical reactions due to its ability to activate carboxylic acids. It forms an active ester, releasing N-methylmorpholinium (NMM), which then reacts with amines, alcohols, or other nucleophiles. This interaction facilitates amide bond formation, making DMTMM a preferred coupling agent for various substrates, including sterically hindered amines and polysaccharides like hyaluronic acid .
Molecular Mechanism
DMTMM’s mechanism of action involves the formation of an active ester from carboxylic acids. This highly reactive ester can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. The resulting N-methylmorpholinium by-product further contributes to its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methoxybenzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction forms the quaternary ammonium chloride salt of the compound . The reaction conditions generally include the use of tetrahydrofuran as a solvent and maintaining the reaction temperature at around 20°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methoxybenzamide undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with carboxylic acids and amines to form amides.
Esterification Reactions: It can esterify carboxylic acids with alcohols to form esters.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents such as tetrahydrofuran, methanol, or ethanol, and may require the presence of a base like N-methylmorpholine .
Major Products
The major products formed from these reactions are amides and esters, which are valuable intermediates in organic synthesis and pharmaceutical applications .
Scientific Research Applications
5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methoxybenzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of the compound.
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used for similar applications.
Uniqueness
5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methoxybenzamide is unique due to its specific structure, which provides enhanced reactivity and selectivity in coupling reactions. Its ability to activate carboxylic acids efficiently makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O4/c1-21-10-5-4-8(15)6-9(10)12(20)16-7-11-17-13(22-2)19-14(18-11)23-3/h4-6H,7H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWOMSAGXMUMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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